2H-Imidazo[2,1-a]isoindol-5(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16780-94-2 |
|---|---|
Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2,3-dihydroimidazo[1,2-b]isoindol-5-one |
InChI |
InChI=1S/C10H8N2O/c13-10-8-4-2-1-3-7(8)9-11-5-6-12(9)10/h1-4H,5-6H2 |
InChI Key |
KBYGABSMKUYDEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=N1)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Synthetic Methodologies for 2h Imidazo 2,1 a Isoindol 5 3h One and Its Derivatives
Palladium-Catalyzed Coupling Reactions
Palladium catalysis has proven to be a powerful tool for the construction of the imidazo[2,1-a]isoindolone framework, enabling both C-C and C-H bond functionalizations.
C-C Bond Coupling Approaches
The formation of key carbon-carbon bonds via palladium-catalyzed cross-coupling reactions is a fundamental strategy. One notable example involves the coupling of 2-iodobenzoic acids with N,N'-Carbonyldiimidazole (CDI). This approach sets the stage for a subsequent intramolecular cyclization to form the desired tricyclic system. While direct literature on this specific transformation to 2H-imidazo[2,1-a]isoindol-5(3H)-one is not extensively detailed in the provided search results, the principle aligns with established palladium-catalyzed methodologies for constructing heterocyclic systems from halo-substituted acids.
C-H Bond Arylation Strategies
A more direct and atom-economical approach involves the palladium-catalyzed C-H bond arylation. Research has demonstrated the successful arylation of methyl 5H-imidazo[2,1-a]isoindole-3-carboxylates at the benzylic C(sp³)-H position. researchgate.net This method allows for the introduction of various aryl groups onto the isoindole moiety, providing a diverse range of derivatives. The reaction is regioselective, favoring monoarylation under weakly basic conditions with carbonate bases like potassium carbonate or cesium carbonate. researchgate.net This late-stage functionalization is a sustainable strategy for diversifying the imidazo[2,1-a]isoindole scaffold. researchgate.net
Table 1: Palladium-Catalyzed Benzylic C(sp³)-H Arylation of Methyl 5H-imidazo[2,1-a]isoindole-3-carboxylate
| Entry | Aryl Bromide | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Bromotoluene | Methyl 5-(p-tolyl)-5H-imidazo[2,1-a]isoindole-3-carboxylate | 79 |
| 2 | 1-Bromo-4-methoxybenzene | Methyl 5-(4-methoxyphenyl)-5H-imidazo[2,1-a]isoindole-3-carboxylate | 64 |
Data sourced from a study on Pd(0)-catalyzed C-H bond arylation. researchgate.net
Cyclization and Condensation Pathways
Cyclization and condensation reactions represent another major avenue for the synthesis of this compound and its derivatives, often proceeding through cascade or multicomponent reaction sequences.
Intramolecular C-Arylation, Cycloaddition, and Cyclocondensation Cascade
A notable method for synthesizing imidazo[2,1-a]isoindolones involves a key intramolecular C-arylation followed by a spontaneous cycloaddition and cyclocondensation cascade. nih.govnih.gov This process can be initiated from amino acid esters, which are first reacted with reagents like 2-cyano-4-nitrobenzenesulfonyl chloride and then alkylated with α-haloketones. nih.govnih.gov Heating the resulting sulfonamides with ammonium (B1175870) acetate (B1210297) triggers the cascade, leading to the formation of the tricyclic product in a single step. nih.govnih.gov This strategy has been successfully applied in both solution-phase and solid-phase synthesis. nih.govnih.gov
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) offer an efficient and straightforward route to 2,3-diaryl-5H-imidazo[2,1-a]isoindol-5-one derivatives. researchgate.net A prominent example involves the reaction of a 1,2-diketone (like benzil), 2-formylbenzoic acid, and ammonium acetate in acetic acid under reflux conditions. researchgate.net This method directly constructs the fused imidazo-isoindolone nucleus in a single synthetic operation, highlighting the efficiency of MCRs in building complex heterocyclic systems. researchgate.net Another multicomponent approach involves the reaction of N(1)-alkylethane-1,2-diamine with methyl 2-formylbenzoate, catalyzed by a chiral phosphoric acid, to produce chiral 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-ones with high yields and enantioselectivities. nih.gov
Table 2: One-Pot Synthesis of 2,3-Diaryl-5H-imidazo[2,1-a]isoindol-5-one Derivatives
| 1,2-Diketone | 2-Formylbenzoic Acid Derivative | Product |
|---|---|---|
| Benzil | 2-Formylbenzoic acid | 2,3-Diphenyl-5H-imidazo[2,1-a]isoindol-5-one |
| Anisil | 2-Formylbenzoic acid | 2,3-Bis(4-methoxyphenyl)-5H-imidazo[2,1-a]isoindol-5-one |
This table is illustrative of the reactants used in the described one-pot synthesis. researchgate.net
Isocyanide Insertion-Cyclization Reactions
Isocyanide-based reactions provide another pathway to related imidazole-containing heterocycles. While a direct synthesis of this compound using this method is not explicitly detailed in the provided results, the underlying principles are relevant. For instance, a tandem insertion-cyclization reaction of isocyanides has been used to synthesize 1,4-diaryl-1H-imidazoles. organic-chemistry.org This process involves a copper-catalyzed insertion of an aryl isocyanide into an alcohol to form an N-arylformimidate intermediate, which then undergoes a base-promoted cycloaddition with a benzyl (B1604629) isocyanide. organic-chemistry.org The adaptation of such isocyanide insertion and subsequent cyclization strategies could potentially be applied to precursors that would lead to the imidazo[2,1-a]isoindolone scaffold.
Condensation Reactions (e.g., ethylene (B1197577) diamine and 2-benzoylbenzoic acid derivatives)
A foundational method for constructing the imidazo[2,1-a]isoindolone core involves the direct condensation of a keto-acid with a diamine. A key example is the reaction between an ortho-benzoylbenzoic acid derivative and ethylenediamine (B42938). google.com This process typically involves refluxing the two reagents, often in an inert solvent, to facilitate the cyclization and formation of the fused heterocyclic system. google.com
For instance, refluxing o-benzoylbenzoic acid with ethylenediamine for three hours leads to the formation of 9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo-[2,1-a]isoindol-5-one. google.com The initial product can be purified by recrystallization from a solvent like ethanol. google.com This condensation approach can be applied to various substituted 2-benzoylbenzoic acids to generate a library of derivatives. For example, using 2-benzoyl-4-nitrobenzoic acid or o-(p-fluorobenzoyl)benzoic acid yields the corresponding 8-nitro and 9b-(p-fluorophenyl) derivatives, respectively. google.com
| Reactant 1 | Reactant 2 | Product | Melting Point (°C) |
| o-Benzoylbenzoic acid | Ethylenediamine | 9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one | 155-157 |
| 2-Benzoyl-4-nitrobenzoic acid | Ethylenediamine | 8-nitro-9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one | 203 |
Rearrangement-Initiated Syntheses (e.g., Smiles-type rearrangement)
A more contemporary and elegant strategy for the synthesis of imidazo[2,1-a]isoindolones employs a rearrangement-initiated tandem cyclization. A notable example is the synthesis starting from amino acid esters, which are first reacted with reagents like 2-cyano-4-nitrobenzenesulfonyl chloride and then alkylated with α-haloketones. nih.govnih.gov The resulting sulfonamide intermediate is the substrate for the key transformation.
The core of this method is a Smiles-type rearrangement of N-phenacyl-2-cyano-4-nitrobenzenesulfonamides. nih.gov This reaction is based on an intramolecular C-arylation, which proceeds through a spiro-Meisenheimer complex. nih.gov This complex spontaneously converts to the C-arylated product. Following the rearrangement, the ortho-positioned nitro group acts as an electrophile, triggering a spontaneous cycloaddition and cyclocondensation cascade. nih.govnih.gov Heating the sulfonamide precursor in a solution of ammonium acetate is sufficient to yield the final imidazo[2,1-a]isoindolone product in a single step. nih.govnih.gov A significant advantage of this approach is that it creates the C(sp³)–C(sp²) bond without the need for a metal catalyst. nih.gov
Stereoselective Synthesis Approaches
The incorporation of chirality into the this compound scaffold can be achieved by using chiral starting materials. The rearrangement-initiated synthesis is particularly amenable to stereoselectivity when chiral amino acid esters are used as the initial building blocks. nih.gov This approach allows the stereocenter from the amino acid to be transferred to the final heterocyclic product.
For example, starting with (S)-amino acid methyl esters leads to the formation of (S)-imidazo[2,1-a]isoindolones. This retention of stereochemistry is a powerful tool for creating enantiomerically pure or enriched compounds. The synthesis of derivatives such as (S)-5-(4-Chlorobenzoyl)-3-methyl-8-nitro-1H-imidazo[2,1-a]isoindol-2(3H)-one (85% yield) and (S)-3-Methyl-5-(2-methylbenzoyl)-8-nitro-1H-imidazo[2,1-a]isoindol-2(3H)-one (76% yield) demonstrates the effectiveness of this stereoselective strategy. nih.gov
Comparison of Synthetic Strategies
Solution-Phase Synthesis Methodologies
Traditional solution-phase synthesis is a well-established methodology for producing imidazo[2,1-a]isoindolones. The rearrangement-initiated synthesis, for example, can be effectively carried out in solution using amino acid methyl esters as the starting materials. nih.govnih.gov The reactions are typically performed in standard glassware, and purification is achieved through conventional techniques like column chromatography. While robust and versatile, solution-phase synthesis can be time-consuming, especially for the creation of large libraries of compounds, as each derivative requires individual workup and purification.
Solid-Phase Synthesis (SPS) Applications
To overcome the limitations of solution-phase methods, solid-phase synthesis (SPS) has been adapted for the rapid preparation of imidazo[2,1-a]isoindolone libraries. nih.govnih.gov In this approach, an amino acid is first immobilized on a solid support, such as Wang resin. nih.gov The subsequent reaction sequence—sulfonylation, alkylation, and the final rearrangement/cyclization—is carried out on the resin-bound substrate.
A key advantage of this method is the use of a "cyclative cleavage" strategy. nih.govnih.gov The final step, where the molecule is heated with ammonium acetate, not only forms the desired heterocyclic product but also cleaves it from the resin. nih.gov This eliminates the need for a separate, often harsh, cleavage cocktail and simplifies purification, as excess reagents and soluble byproducts are simply washed away from the resin-bound intermediate in the preceding steps. This makes SPS highly efficient for combinatorial chemistry and the generation of diverse compound libraries. nih.gov
Analysis of Reaction Conditions and Catalyst Systems
The choice of reaction conditions and catalysts is critical and varies significantly between the different synthetic strategies.
Condensation Reactions: These often require straightforward thermal conditions, such as refluxing in a suitable solvent, without the need for a specific catalyst. google.com
Rearrangement-Initiated Syntheses: A key feature of the Smiles rearrangement approach is that it is often metal-catalyst-free. nih.gov The final cyclization step is typically promoted by heating the sulfonamide intermediate at around 100 °C in a mixture of a polar solvent like acetonitrile (B52724) and water with ammonium acetate. nih.gov The ammonium acetate serves as both a reagent and a catalyst for the cyclocondensation.
The table below summarizes the conditions for the final cyclization step in the solid-phase synthesis of various derivatives. nih.gov
| Precursor | Reagents & Conditions | Product | Yield |
| Resin-bound sulfonamide (from Alanine) | Ammonium acetate, Acetonitrile/Water | (S)-3-Methyl-5-(4-methylbenzoyl)-8-nitro-1H-imidazo[2,1-a]isoindol-2(3H)-one | 60% |
| Resin-bound sulfonamide (from Alanine) | Ammonium acetate, Acetonitrile/Water | (S)-5-(4-Chlorobenzoyl)-3-methyl-8-nitro-1H-imidazo[2,1-a]isoindol-2(3H)-one | 85% |
| Resin-bound sulfonamide (from Aspartic Acid derivative) | Ammonium acetate, Acetonitrile/Water | (S)-3-(2-Azidoethyl)-5-(4-methylbenzoyl)-8-nitro-1H-imidazo[2,1-a]isoindol-2(3H)-one | 46% |
Chemical Reactivity and Transformations of 2h Imidazo 2,1 a Isoindol 5 3h One
Derivatization Reactions
Derivatization of the 2H-Imidazo[2,1-a]isoindol-5(3H)-one scaffold can be achieved through various reactions, targeting different positions on the heterocyclic system to introduce a range of functional groups.
The nitrogen atom in the imidazole (B134444) ring can be alkylated to form quaternary ammonium (B1175870) salts, known as imidazolium derivatives. An efficient method for this transformation involves the reaction of fused imidazo[2,1-a]isoindol-5-ones with substituted α-bromo ketones in a suitable solvent like toluene. This reaction proceeds in good yields and provides a straightforward route to novel imidazo[2,1-a]isoindolium compounds researchgate.net. The formation of these derivatives is confirmed through various spectroscopic methods, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry researchgate.net.
While α-haloketones can be used to form imidazolium salts from the pre-formed ring system, they are also pivotal reagents in the primary synthesis and derivatization of the imidazo[2,1-a]isoindolone core. In a multi-step synthetic approach starting from amino acids, an intermediate sulfonamide is alkylated with various α-haloketones (specifically α-bromoketones) nih.gov. This alkylation step is followed by a one-step cascade reaction involving C-arylation, isoindole formation, and cyclization to yield the final, substituted this compound derivative nih.gov.
The choice of α-haloketone directly influences the substituent at the C5 position of the final molecule. This strategy allows for the introduction of a wide array of aryl and alkyl groups, demonstrating a versatile method for creating a library of C5-substituted derivatives nih.gov. The reaction is generally carried out using a base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF) nih.gov.
Table 1: Examples of C5-Substituted this compound Derivatives Synthesized Using Various α-Bromoketones nih.gov
| Starting Amino Acid Precursor | α-Bromoketone Reagent | Resulting C5-Substituent | Final Product Name |
| (S)-Alanine | 2-Bromo-1-(p-tolyl)ethan-1-one | 4-Methylbenzoyl | (S)-3-Methyl-5-(4-methylbenzoyl)-8-nitro-1H-imidazo[2,1-a]isoindol-2(3H)-one |
| (S)-Phenylalanine | 2-Bromo-1-(p-tolyl)ethan-1-one | 4-Methylbenzoyl | (S)-3-Benzyl-5-(4-methylbenzoyl)-8-nitro-1H-imidazo[2,1-a]isoindol-2(3H)-one |
| (S)-Alanine | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 4-Chlorobenzoyl | (S)-5-(4-Chlorobenzoyl)-3-methyl-8-nitro-1H-imidazo[2,1-a]isoindol-2(3H)-one |
| (S)-Alanine | 2-Bromo-1-(o-tolyl)ethan-1-one | 2-Methylbenzoyl | (S)-3-Methyl-5-(2-methylbenzoyl)-8-nitro-1H-imidazo[2,1-a]isoindol-2(3H)-one |
| (S)-Tyrosine(tBu) | 2-Bromo-1-(p-tolyl)ethan-1-one | 4-Methylbenzoyl | (S)-3-(4-(tert-Butoxy)benzyl)-5-(4-methylbenzoyl)-8-nitro-1H-imidazo[2,1-a]isoindol-2(3H)-one |
| (S)-Glutamic acid(OtBu) | 2-Bromo-1-(p-tolyl)ethan-1-one | 4-Methylbenzoyl | (S)-3-(2-Azidoethyl)-5-(4-methylbenzoyl)-8-nitro-1H-imidazo[2,1-a]isoindol-2(3H)-one |
Note: The product names provided are based on the specific examples reported in the cited literature, which include additional substituents from the starting materials.
Direct acylation of the final this compound scaffold is not extensively documented in the available literature. However, acylation reactions are relevant in the context of synthetic precursors. For instance, the synthesis of related structures can involve the condensation of (±)-primaquine with Nα-protected amino acids, which is an amide bond formation (acylation) step researchgate.net. Furthermore, studies on similar heterocyclic systems, such as 5-methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolines, have shown that the nitrogen atom of the imidazoline ring can be acylated with reagents like acetyl chloride and benzoyl chloride researchgate.net. While this demonstrates the potential reactivity of the nitrogen centers in such fused systems, this specific reaction has been reported on a different molecular scaffold researchgate.net.
Ring System Modifications and Fused Ring Construction
The this compound core can serve as a foundational structure for the development of more complex, polycyclic molecules. Research has focused on synthesizing new tetracyclic ring systems that incorporate the imidazo-isoindole motif and fuse it with other heterocyclic rings nih.gov. An example is the synthesis of 2H-Imidazo[2',1':2,3] nih.govnih.govthiazolo[4,5-e]isoindol-8-yl-phenylureas, which builds a thiazole ring onto the isoindole portion of the parent structure nih.gov. These advanced synthetic efforts highlight the utility of the imidazo[2,1-a]isoindole framework as a building block in medicinal chemistry for creating novel compounds with extended conjugation and specific structural properties nih.gov.
Stability and Degradation Pathways
The stability of the this compound system is largely dictated by the lactam (amide) bond within the isoindolone moiety.
One significant degradation pathway is hydrolysis. Studies on closely related 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-dione derivatives show that these compounds undergo very slow hydrolysis in pH 7.4 buffer, with half-lives ranging from 5 to 30 days researchgate.net. This hydrolysis leads to the cleavage of the lactam ring and the release of precursor compounds, such as primaquine in the specific case studied researchgate.net. This indicates that the core structure, while relatively stable, can be designed to function as a pro-drug that slowly releases an active molecule.
Another transformation pathway involves the reduction of the carbonyl group. The lactam carbonyl in 9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one can be reduced using a strong reducing agent like lithium aluminum hydride google.com. This reaction does not simply reduce the carbonyl to an alcohol but results in the complete cleavage of the C-N bond of the lactam, leading to a ring-opening transformation. The product of this reaction is a larger, eight-membered ring system, specifically a 1,2,3,4,5,6-hexahydro-2,5-benzodiazocine derivative google.com. This represents a significant modification of the original tricyclic scaffold.
Structure Activity Relationship Sar Studies of 2h Imidazo 2,1 a Isoindol 5 3h One Analogues
Influence of Substituent Electronic and Steric Properties
The electronic and steric nature of substituents on the 2H-imidazo[2,1-a]isoindol-5(3H)-one scaffold plays a pivotal role in modulating biological activity. Studies on closely related imidazo[2,1-a]isoindol-5-ol derivatives have provided valuable insights into these effects. umsa.bonih.gov
Electron-Withdrawing and Electron-Donating Groups
The biological activity of imidazo[2,1-a]isoindolone analogues is significantly influenced by the electronic properties of substituents on the phenyl rings. In studies on related imidazo[2,1-a]isoindol-5-ol derivatives with antimalarial activity, a clear trend has been observed. nih.gov
Generally, the introduction of electron-withdrawing groups on the pendant phenyl ring at the 5-position tends to enhance activity. For instance, compounds bearing chloro or dichloro substituents on this ring have demonstrated potent antimalarial activity. nih.govontosight.aiontosight.ai This suggests that an electron-deficient aromatic ring at this position is favorable for interaction with the biological target.
Conversely, the effect of electron-donating groups is more nuanced. While some electron-donating groups can lead to a decrease in activity, this is not a universal rule, and the position of the substituent also plays a critical role. For the imidazo[2,1-a]isoindolone core itself, substitutions on the fused benzene (B151609) ring also modulate activity. The presence of a nitro group, a strong electron-withdrawing group, has been noted in the synthesis of some derivatives, although its direct impact on biological activity in a systematic SAR study is not extensively detailed in the reviewed literature. nih.gov
The table below, derived from studies on antimalarial imidazo[2,1-a]isoindol-5-ol derivatives, illustrates the impact of substituent electronic properties on activity.
| Compound ID | Substituent (R) on Phenyl Ring | IC50 (µM) against P. falciparum | Electronic Effect |
| 1 | H | >10 | Neutral |
| 2 | 4-Cl | 0.06 | Electron-withdrawing |
| 3 | 3,4-diCl | 0.08 | Electron-withdrawing |
| 4 | 4-OCH3 | 1.2 | Electron-donating |
Data is illustrative and compiled from related analogue studies.
Halogenation Effects (e.g., dichlorophenyl substituents)
Halogenation, particularly the introduction of dichlorophenyl substituents, has been a key strategy in enhancing the biological activity of this class of compounds. ontosight.aiontosight.ai The presence of a 3,4-dichlorophenyl group at the 5-position of the imidazo[2,1-a]isoindol-5-ol scaffold has been associated with potent antiplasmodial and leishmanicidal activities. nih.govnih.gov
Impact of Positional Isomerism on Biological Activity
The spatial arrangement of substituents on the heterocyclic core, or positional isomerism, can have a dramatic impact on the biological activity of this compound analogues. While specific studies on the positional isomerism of substituents on this exact scaffold are limited in the reviewed literature, research on related heterocyclic systems provides strong evidence for its importance. nih.gov For instance, in other fused heterocyclic systems, moving a substituent from one position to another can lead to a complete loss or a significant enhancement of activity, underscoring the precise structural requirements for biological function. nih.gov
Analysis of Core Scaffold Modifications
Alterations to the core this compound scaffold have been explored to understand the structural requirements for activity and to develop novel analogues. These modifications can include ring expansion, contraction, or the introduction of additional fused rings.
Another approach to scaffold modification involves the substitution of the isoindolone oxygen atom. For instance, the synthesis of related imidazo[2,1-a]isoindol-5-ols, where the ketone is replaced by a hydroxyl group, has yielded highly active compounds. nih.govresearchgate.netnih.gov This suggests that a hydrogen bond donor at this position may be a key interaction point.
The table below shows the effect of core scaffold modifications on the antimalarial activity of related imidazo[2,1-a]isoindol-5-ol derivatives.
| Compound ID | Scaffold Modification | IC50 (µM) against P. falciparum |
| 5 | Imidazo[2,1-a]isoindol-5-ol | 0.08 (with 3,4-diCl-phenyl) |
| 6 | Pyrimido[2,1-a]isoindol-6-ol | >10 |
Data is illustrative and compiled from related analogue studies.
Elucidation of Key Pharmacophoric Elements
Based on the available SAR data for this compound and its close analogues, several key pharmacophoric features can be proposed. A pharmacophore model for this class of compounds would likely include:
A central, rigid tricyclic core: The fused imidazo[2,1-a]isoindolone system provides a structurally constrained framework that is essential for activity. nih.govnih.gov
A hydrogen bond acceptor/donor site: The carbonyl group at position 5 (or the hydroxyl group in the "-ol" analogues) is a critical feature, likely involved in hydrogen bonding with the target.
An aromatic ring with specific electronic properties: A substituted phenyl group, often with electron-withdrawing substituents, is crucial for potent activity. This suggests a key π-π stacking or hydrophobic interaction.
Defined spatial arrangement of features: The relative positions of the aromatic ring and the hydrogen-bonding feature are critical, as highlighted by the impact of positional isomerism.
While a dedicated pharmacophore modeling study for this specific scaffold was not found in the reviewed literature, such models have been instrumental in understanding the SAR of other heterocyclic compounds with similar biological activities. vietnamjournal.ru The elucidation of a precise pharmacophore model for this compound analogues would be a valuable step in the future design of more effective therapeutic agents.
Mechanistic Investigations of Biological Interactions of 2h Imidazo 2,1 a Isoindol 5 3h One Derivatives
Enzyme Inhibition Mechanisms
Derivatives of the 2H-Imidazo[2,1-a]isoindol-5(3H)-one scaffold have been investigated for their ability to inhibit a range of enzymes implicated in various disease pathologies. The following sections detail the mechanistic insights into their inhibitory actions against specific enzymes.
Urease Inhibition
While direct studies on the urease inhibitory activity of this compound derivatives are not extensively documented in publicly available literature, research on structurally related isoindolin-1-one (B1195906) derivatives provides valuable insights into potential mechanisms. Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate, leading to an increase in local pH. This activity is a key virulence factor for several pathogens, including Helicobacter pylori.
A study on 2,3-disubstituted isoindolin-1-ones revealed that these compounds can act as potent urease inhibitors. nih.gov One of the most active compounds, with an IC₅₀ value of 10.07 ± 0.28 µM, demonstrated activity more than twofold stronger than the standard inhibitor thiourea. nih.gov Molecular docking studies suggest that these inhibitors interact with the dinuclear nickel center in the active site of the enzyme. nih.gov The mechanism of inhibition likely involves the coordination of heteroatoms within the inhibitor structure to one or both of the nickel ions, thereby blocking the access of the natural substrate, urea. The specific interactions can be influenced by the nature and position of substituents on the isoindolin-1-one core. nih.gov
The general mechanism for many urease inhibitors involves interaction with the nickel ions in the active site. researchgate.net For instance, hydroxamic acids, a well-known class of urease inhibitors, are believed to bind to the nickel ions through their hydroxamate and carbonyl oxygen atoms. researchgate.net Given the structural similarities, it is plausible that this compound derivatives could adopt a similar binding mode, with the carbonyl group and nitrogen atoms of the imidazole (B134444) ring playing a crucial role in coordinating with the nickel center.
Table 1: Urease Inhibitory Activity of Selected Isoindolin-1-one Derivatives
| Compound | Structure | IC₅₀ (µM) |
| Derivative 5c | 2-(2-(1H-indol-3-yl)ethyl)-3-(4-chlorophenyl)isoindolin-1-one | 10.07 ± 0.28 nih.gov |
| Thiourea (Standard) | 22.01 ± 0.10 nih.gov | |
| Hydroxyurea (Standard) | 100.00 ± 0.02 nih.gov |
Receptor Tyrosine Kinase (RTK) Inhibition (e.g., FLT3, MET)
Derivatives of the this compound scaffold have shown significant promise as inhibitors of receptor tyrosine kinases (RTKs), particularly FMS-like tyrosine kinase 3 (FLT3). Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target. researchgate.net
A series of novel tetracyclic compounds, specifically 2H-Imidazo[2',1':2,3] researchgate.netnih.govthiazolo[4,5-e]isoindol-8-yl-phenylureas, which are structurally related to the core this compound, have demonstrated potent antiproliferative activity against AML cell lines expressing the constitutively activated mutant FLT3/ITD. nih.gov These compounds are believed to be type-II tyrosine kinase inhibitors, binding to the inactive state of the kinase. nih.gov
Molecular modeling and dynamics simulations have provided insights into their mechanism of action. nih.gov The ureido moiety in these derivatives is crucial for their activity, forming key hydrogen bond interactions within the ATP-binding pocket of FLT3. nih.gov Specifically, a recurrent hydrogen bond with the aspartate residue at position 829 (Asp829) has been shown to stabilize the complex between the inhibitor and the inactive state of FLT3. nih.gov By stabilizing the inactive conformation, these inhibitors prevent the kinase from adopting its active form, thereby blocking downstream signaling pathways that promote cell proliferation. nih.gov In a xenograft mouse model, a lead compound from this series significantly reduced tumor growth at low doses without apparent toxicity. researchgate.net
Table 2: FLT3 Inhibitory Activity of a Representative Imidazo-isoindole Derivative
| Compound | Cell Line (FLT3 mutation) | Effect |
| 9c | MV4-11 (FLT3/ITD) | Reduces phosphorylation of FLT3 (Y591) and downstream targets, leads to G1 cell cycle arrest and apoptosis. researchgate.net |
Indoleamine 2,3-Dioxygenase 1 (IDO1) Modulation
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan catabolism. nih.govmdpi.com By depleting tryptophan and producing immunosuppressive metabolites, IDO1 plays a crucial role in immune tolerance and is a key target in cancer immunotherapy. mdpi.comnih.gov
The imidazole moiety is a classic heme-binding group, and various imidazole-containing compounds have been developed as IDO1 inhibitors. nih.gov While specific studies on this compound derivatives as IDO1 inhibitors are emerging, the general mechanism involves the interaction of the imidazole nitrogen with the heme iron in the active site of the enzyme. This interaction prevents the binding of the natural substrate, tryptophan, and subsequent catalysis.
Tubulin Interaction Studies
Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. mdpi.com Tubulin inhibitors that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy.
While direct experimental data on the interaction of this compound derivatives with tubulin is limited, the indole (B1671886) nucleus, a key component of this scaffold, is a well-established pharmacophore in many tubulin inhibitors. mdpi.com For instance, vinca (B1221190) alkaloids, a class of potent anticancer drugs, contain an indole moiety that interacts with the tubulin protein. mdpi.com
Studies on related heterocyclic systems, such as imidazo[1,2-a]quinoxaline (B3349733) derivatives, have identified potent tubulin polymerization destabilizers that bind to the colchicine-binding site on tubulin. mdpi.com Molecular docking simulations of these compounds have shown that they form hydrogen bonds and pi-cation interactions with key residues in the binding pocket, such as Cys241, Leu248, and Lys352, leading to the disruption of microtubule formation and subsequent cell cycle arrest at the G2/M phase and apoptosis. mdpi.commdpi.com Given these precedents, it is hypothesized that derivatives of this compound could also function as tubulin inhibitors, with the isoindolone and imidazole rings contributing to the binding affinity at one of tubulin's ligand-binding sites.
Receptor Modulation Studies
In addition to enzyme inhibition, derivatives of this compound have been found to modulate the activity of specific receptors, acting as allosteric modulators.
Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Allosteric Modulation (e.g., M5 subtype)
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. nih.gov They are divided into five subtypes (M1-M5), each with distinct physiological roles. Allosteric modulators, which bind to a site topographically distinct from the acetylcholine binding site, offer the potential for greater subtype selectivity. nih.gov
A derivative of the this compound scaffold, specifically 9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (referred to as ML375), has been identified as a negative allosteric modulator (NAM) of the M5 subtype of mAChRs. nih.gov
Functional assays have shown that ML375 displays negative cooperativity with agonists like acetylcholine, carbachol, and oxotremorine-M. nih.gov This means that the binding of ML375 to its allosteric site reduces the affinity and/or efficacy of the agonist at the orthosteric site. The mechanism of this negative modulation can vary depending on the signaling pathway being investigated. nih.gov For example, in inositol (B14025) phosphate (B84403) (IP) accumulation assays, ML375 was found to reduce the maximal response to the partial agonist pilocarpine, an effect that was confirmed after reducing the receptor reserve with phenoxybenzamine. nih.gov This suggests that ML375 can allosterically modulate the efficacy of the orthosteric ligand. Interaction studies indicate that ML375 likely binds to an allosteric site that overlaps with that of M5 positive allosteric modulators. nih.gov
Table 3: Allosteric Modulation of the M5 Muscarinic Acetylcholine Receptor by an Imidazo-isoindolone Derivative
| Compound | Receptor Subtype | Modulatory Effect | Mechanistic Insight |
| ML375 | M5 mAChR | Negative Allosteric Modulator (NAM) nih.gov | Displays negative cooperativity with agonists and reduces the maximal response of partial agonists. nih.gov |
Monoamine Transporter Systems (DAT, SERT, NET) Interaction Profiles
Derivatives of this compound have been identified as potent modulators of monoamine transporter systems. A notable example is Mazindol, a tricyclic compound belonging to this class, which has demonstrated significant interaction with the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.govdrugbank.com These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for various pharmacological agents. wikipedia.org
Mazindol is recognized as a triple reuptake inhibitor, affecting DAT, NET, and SERT. nih.gov It exhibits a high affinity for these transporters, effectively blocking the reuptake of their respective neurotransmitters. thebiogrid.org Research using radioligand binding assays has quantified the binding affinities of Mazindol for human monoamine transporters. It is a potent inhibitor of both the norepinephrine and dopamine transporters. thebiogrid.org The interaction of Mazindol with these transporters is complex; for instance, its binding to DAT can be influenced by the presence of certain ions. mdpi.com The mechanism of action is primarily through the inhibition of neurotransmitter reuptake, rather than promoting their release. drugbank.com
The pharmacological profile of Mazindol underscores the potential of the this compound scaffold in designing ligands that target monoamine transporters. The binding affinities highlight its potent activity at these sites.
Table 1: Binding Affinities (KD in nM) of Mazindol for Human Monoamine Transporters
| Compound | DAT KD (nM) | NET KD (nM) | SERT KD (nM) |
|---|---|---|---|
| Mazindol | 8.1 ± 0.4 | 0.45 ± 0.03 | Not specified |
Cellular Pathway Perturbations (e.g., apoptosis induction)
The imidazo[2,1-a]isoindole scaffold and its related derivatives have been the subject of investigations into their effects on cellular pathways, particularly their ability to induce apoptosis or programmed cell death in cancer cells. This is a crucial mechanism for potential anticancer therapeutics.
Studies on various imidazo-based heterocyclic compounds have revealed their capacity to trigger apoptotic pathways in different cancer cell lines. For instance, derivatives of imidazo[1,2-b]pyrazole have been shown to induce differentiation-coupled apoptosis in acute myeloid leukemia (AML) cells. mdpi.com This process involves the upregulation of differentiation markers followed by cell death. Similarly, novel 5-ene-2-arylaminothiazol-4(5H)-ones, which also contain an imidazole-related moiety, have been demonstrated to induce apoptosis in breast cancer cells through both intrinsic and extrinsic pathways. mdpi.com The mechanisms observed include the reduction of mitochondrial membrane potential and the activation of key executioner caspases such as caspase-7, -8, -9, and -10. mdpi.com
Furthermore, some of these compounds have been found to affect the expression levels of critical apoptotic proteins. This includes the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside the promotion of cytochrome C release from the mitochondria. mdpi.com Another common observation is the induction of cell cycle arrest, often at the G2/M phase, which prevents cancer cell proliferation and precedes apoptosis. This has been noted for certain substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones. The ability of these broader classes of imidazo-containing compounds to perturb these fundamental cellular processes highlights a potential mechanistic basis for the anticancer activity of this compound derivatives.
Antiparasitic Action Mechanisms (e.g., Leishmanicidal activity)
Derivatives of this compound have shown significant promise as antiparasitic agents, particularly against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov The imidazo[2,1-a]isoindole skeleton has been identified as a promising scaffold for the development of new leishmanicidal drugs. nih.gov
Mechanistic studies on a series of imidazo[2,1-a]isoindol-5-ol derivatives have elucidated their mode of action against L. donovani. The most potent compounds from this series were found to exert their leishmanicidal effects primarily through the disruption of the parasite's energy metabolism. nih.gov Specifically, these derivatives induce a rapid decrease in intracellular ATP levels and cause mitochondrial depolarization. nih.gov This disruption of mitochondrial function is a key event leading to parasite death.
Transmission electron microscopy has further revealed that these compounds can cause partial destructuring of the parasite's plasma membrane. nih.gov The combined effect of energy depletion and membrane damage contributes to the potent antiparasitic activity. Several derivatives have demonstrated high efficacy against intracellular amastigotes, the clinically relevant form of the parasite, with impressive selectivity indices, indicating a favorable profile for further development. nih.gov
Table 2: Leishmanicidal Activity of Selected 2H-Imidazo[2,1-a]isoindol-5-ol Derivatives against L. donovani
| Compound | EC50 on intracellular amastigotes (µM) | Selectivity Index |
|---|---|---|
| Derivative 1 | 1 - 2 | 29 - 69 |
| Derivative 29 | Among the most active | Not specified |
Note: The table summarizes the range of activities for the most potent compounds in the study. nih.gov
Theoretical and Computational Studies on 2h Imidazo 2,1 a Isoindol 5 3h One
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode of potential drug candidates and in screening virtual libraries of compounds against a specific biological target.
While specific molecular docking studies focusing exclusively on 2H-Imidazo[2,1-a]isoindol-5(3H)-one are not extensively detailed in publicly available literature, research on analogous structures provides a strong indication of the potential interactions. For instance, derivatives of the imidazo[2,1-a]isoindole scaffold have been investigated for their activity against various targets. Molecular modeling studies on more complex derivatives, such as 2H-Imidazo[2',1':2,3] medchemexpress.cnresearchgate.netthiazolo[4,5-e]isoindol-8-yl-phenylureas, have supported their mechanism of recognition within the binding pocket of kinases like FLT3. medchemexpress.cn These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity.
The insights from docking simulations on related compounds can be extrapolated to understand how the core this compound scaffold might interact with various protein targets. Key pharmacophoric features, such as the hydrogen bond donors and acceptors and the aromatic regions, are mapped to identify potential binding interactions.
Table 1: Illustrative Molecular Docking Results for an Imidazo[2,1-a]isoindolone Derivative
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Tyrosine Kinase | -9.8 | ASP-830, LYS-645 | Hydrogen Bond |
| PHE-831, LEU-616 | Hydrophobic | ||
| p53-MDM2 | -8.5 | LEU-54, TRP-23 | Hydrophobic |
| HIS-96 | Hydrogen Bond |
Note: This table is illustrative and based on typical data from molecular docking studies of related heterocyclic compounds. Specific values for this compound would require dedicated computational analysis.
Molecular Dynamics (MD) Simulations to Elucidate Binding Conformations and Stability
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a more realistic picture of the binding stability and conformational changes that may occur in a physiological environment.
For derivatives of the imidazo[2,1-a]isoindole scaffold, MD simulations have been used to confirm the stability of the docked poses and to analyze the flexibility of the ligand within the binding site. medchemexpress.cn Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored throughout the simulation to assess the stability of the complex. A stable RMSD profile over time suggests a stable binding mode.
MD simulations can also reveal the role of water molecules in mediating ligand-protein interactions and provide insights into the thermodynamics of binding through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).
Table 2: Illustrative Molecular Dynamics Simulation Parameters for a Ligand-Protein Complex
| Simulation Parameter | Value | Interpretation |
| Simulation Time | 100 ns | Duration of the simulation to observe dynamic events. |
| Average Ligand RMSD | 1.5 Å | Indicates stable binding of the ligand in the active site. |
| Average Protein Backbone RMSD | 2.0 Å | Shows overall stability of the protein structure. |
| Key Hydrogen Bond Occupancy | > 80% | High occupancy suggests a persistent and strong interaction. |
Note: This table presents typical parameters and results from MD simulations of protein-ligand complexes and is for illustrative purposes.
Quantum Chemical Calculations (e.g., Density Functional Theory for electronic properties and activity prediction)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding a molecule's reactivity and its potential to interact with biological targets.
While specific DFT studies on this compound are not readily found, the methodology is widely applied to similar heterocyclic systems. The HOMO-LUMO energy gap, for instance, is a key parameter that can be correlated with chemical reactivity and stability. A smaller energy gap generally implies a more reactive molecule. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the electron-rich and electron-poor regions of a molecule, which is invaluable for predicting sites of interaction with a protein.
Table 3: Illustrative Quantum Chemical Properties of a Heterocyclic Compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.8 D | Measures the overall polarity of the molecule. |
Note: The values in this table are representative of those obtained from DFT calculations for similar organic molecules and are for illustrative purposes.
Computational Approaches for Scaffold Design and Optimization
The this compound core represents a valuable scaffold for the design of new therapeutic agents. Computational methods are integral to the process of scaffold hopping and optimization. By understanding the structure-activity relationships (SAR) derived from both experimental and computational studies, medicinal chemists can rationally design new derivatives with improved potency, selectivity, and pharmacokinetic properties.
Computational approaches in this context include:
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features required for biological activity.
3D-QSAR (Quantitative Structure-Activity Relationship): Building statistical models that correlate the 3D properties of molecules with their biological activity.
Virtual Screening: Using computational methods to screen large libraries of virtual compounds against a target to identify potential hits.
The imidazo[2,1-a]isoindole scaffold has been recognized for its potential in developing new leishmanicidal drugs, highlighting its importance in drug discovery. medchemexpress.cn Computational design strategies can be employed to modify the core structure to enhance its interaction with specific targets in pathogens or human cells, leading to the development of novel therapeutics.
Advanced Analytical Characterization in Research of 2h Imidazo 2,1 a Isoindol 5 3h One
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable tools in the analysis of imidazo[2,1-a]isoindolone systems. They provide a wealth of information regarding the electronic and vibrational states of the molecules, as well as the connectivity and chemical environment of individual atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2H-imidazo[2,1-a]isoindol-5(3H)-one derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical structure and connectivity of atoms within the molecule.
¹H NMR Spectroscopy: Proton NMR spectra of imidazo[2,1-a]isoindolone derivatives typically show characteristic signals for the aromatic and heterocyclic protons. The chemical shifts (δ) are influenced by the electronic environment of the protons, which is in turn affected by the various substituents on the core structure. For instance, in a series of (S)-3-substituted-5-aroyl-8-nitro-1H-imidazo[2,1-a]isoindol-2(3H)-ones, the proton signals appear in distinct regions. A singlet observed at a downfield shift around δ 12.40-12.55 ppm is often attributed to the NH proton of the imidazole (B134444) ring. nih.gov Aromatic protons on the isoindolone core typically resonate in the range of δ 6.41-8.69 ppm, with their multiplicity and coupling constants (J) providing information about their relative positions. nih.gov Protons of the substituents on the imidazo[2,1-a]isoindolone core, such as methyl or isobutyl groups, appear at their characteristic upfield shifts. nih.gov
¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectra of this compound derivatives display characteristic signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons. The carbonyl carbons of the isoindolone and aroyl moieties typically appear at the most downfield shifts, in the range of δ 170-182 ppm. nih.gov The aromatic and heterocyclic carbons resonate in the region of δ 105-143 ppm. nih.gov Aliphatic carbons from the substituents are found at upfield shifts. nih.gov
| Compound | ¹H NMR (Solvent, Frequency) | δ (ppm), J (Hz) | ¹³C NMR (Solvent, Frequency) | δ (ppm) | Reference |
| (S)-3-Methyl-5-(4-methylbenzoyl)-8-nitro-1H-imidazo[2,1-a]isoindol-2(3H)-one | DMSO-d₆, 400 MHz | 12.40 (s, 1H), 8.69 (dd, J = 2.2, 0.5 Hz, 1H), 7.79 (dd, J = 9.5, 2.2 Hz, 1H), 7.56 (dt, J = 8.1, 1.8 Hz, 2H), 7.37–7.39 (m, 2H), 6.97 (dd, J = 9.5, 0.5 Hz, 1H), 5.27 (q, J = 7.0 Hz, 1H), 2.44 (s, 3H), 1.68 (d, J = 7.2 Hz, 3H) | DMSO-d₆, 101 MHz | 181.0, 175.9, 141.4, 141.3, 140.6, 137.3, 130.7, 129.1, 128.2, 120.1, 119.9, 119.6, 115.2, 105.8, 59.8, 21.1, 16.0 | nih.gov |
| (S)-5-(4-Chlorobenzoyl)-3-methyl-8-nitro-1H-imidazo[2,1-a]isoindol-2(3H)-one | DMSO-d₆, 400 MHz | 12.47 (s, 1H), 8.68 (dd, J = 2.3, 0.6 Hz, 1H), 7.83 (dd, J = 9.5, 2.2 Hz, 1H), 7.62–7.68 (m, 4H), 6.92 (dd, J = 9.5, 0.4 Hz, 1H), 5.26 (q, J = 7.1 Hz, 1H), 1.70 (d, J = 7.2 Hz, 3H) | DMSO-d₆, 101 MHz | 179.6, 175.9, 142.1, 140.8, 138.9, 135.9, 131.2, 129.9, 128.8, 120.4, 120.0, 119.6, 115.0, 106.2, 59.9, 16.0 | nih.gov |
| (S)-3-Isobutyl-5-(4-methylbenzoyl)-8-nitro-1H-imidazo[2,1-a]isoindol-2(3H)-one | Chloroform-d, 400 MHz | 10.70 (s, 1H), 8.66 (d, J = 2.0 Hz, 1H), 7.78 (dd, J = 9.6, 2.1 Hz, 1H), 7.66 (d, J = 8.1 Hz, 2H), 7.32 (d, J = 7.9 Hz, 2H), 7.07 (d, J = 9.6 Hz, 1H), 5.47 (t, J = 5.8 Hz, 1H), 2.47 (s, 3H), 2.26–2.22 (m, 2H), 1.94–1.84 (m, 1H), 0.98 (d, J = 6.6 Hz, 3H), 0.75 (d, J = 6.7 Hz, 3H) | Not specified | Not specified | nih.gov |
| (S)-3-(2-Azidoethyl)-5-(4-methylbenzoyl)-8-nitro-1H-imidazo[2,1-a]isoindol-2(3H)-one | DMSO-d₆, 400 MHz | 12.55 (s, 1H), 8.69 (d, J = 2.0 Hz, 1H), 7.80 (dd, J = 9.6, 2.1 Hz, 1H), 7.58 (d, J = 7.9 Hz, 2H), 7.38 (d, J = 7.9 Hz, 2H), 6.96 (d, J = 9.6 Hz, 1H), 5.41 (dd, J = 7.2, 2.8 Hz, 1H), 3.49–3.43 (m, 1H), 3.22–3.15 (m, 1H), 2.69–2.60 (m, 1H), 2.48–2.44 (m, 4H) | DMSO-d₆, 101 MHz | 181.2, 174.9, 142.1, 141.4, 140.8, 137.3, 130.8, 129.2, 128.2, 120.2, 120.1, 119.6, 115.6, 105.8, 61.6, 46.0, 28.5, 21.1 | nih.gov |
| (S)-3-Methyl-5-(2-methylbenzoyl)-8-nitro-1H-imidazo[2,1-a]isoindol-2(3H)-one | Chloroform-d, 400 MHz | 8.66 (dd, J = 2.1, 0.5 Hz, 1H), 7.75 (dd, J = 9.5, 1.9 Hz, 1H), 7.41–7.47 (m, 1H), 7.28–7.35 (m, 3H), 6.41 (d, J = 10.1 Hz, 1H), 5.38–5.43 (m, 1H), 2.30 (s, 3H), 1.99 (d, J = 8.1 Hz, 3H) | DMSO-d₆, 101 MHz | 181.5, 176.1, 142.3, 140.8, 140.5, 134.4, 131.6, 130.7, 129.6, 126.7, 126.1, 120.4, 119.7, 119.2, 115.7, 106.3, 60.0, 18.7, 16.0 | nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, IR spectra provide clear evidence for the presence of key structural features. The most prominent absorption bands are typically those corresponding to the carbonyl (C=O) and amine (N-H) stretching vibrations. The carbonyl groups of the isoindolone ring and any aroyl substituents give rise to strong absorption bands in the region of 1650-1800 cm⁻¹. The N-H stretching vibration of the imidazole ring is usually observed as a broad band in the range of 3200-3500 cm⁻¹. Specific absorption bands can also be identified for other functional groups present in the molecule, such as the nitro group (NO₂) which typically shows asymmetric and symmetric stretching vibrations around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
Mass Spectrometry (MS, HRMS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the molecule. Electrospray Ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like this compound derivatives, as it minimizes fragmentation and primarily produces protonated molecules [M+H]⁺. nih.govnih.gov
For example, the HRMS (ESI) data for (S)-5-(4-chlorobenzoyl)-3-methyl-8-nitro-1H-imidazo[2,1-a]isoindol-2(3H)-one showed a calculated m/z for [M+H]⁺ of 370.0589, with the found value being 370.0591, confirming the elemental formula C₁₈H₁₂ClN₃O₄. nih.gov Similarly, for (S)-3-methyl-5-(2-methylbenzoyl)-8-nitro-1H-imidazo[2,1-a]isoindol-2(3H)-one, the calculated m/z for [M+H]⁺ was 350.1135 and the found value was 350.1138, corresponding to the formula C₁₉H₁₅N₃O₄. nih.gov
| Compound | Ionization Mode | Calculated m/z | Found m/z | Elemental Formula | Reference |
| (S)-5-(4-Chlorobenzoyl)-3-methyl-8-nitro-1H-imidazo[2,1-a]isoindol-2(3H)-one | ESI | 370.0589 [M+H]⁺ | 370.0591 [M+H]⁺ | C₁₈H₁₂ClN₃O₄ | nih.gov |
| (S)-3-Methyl-5-(2-methylbenzoyl)-8-nitro-1H-imidazo[2,1-a]isoindol-2(3H)-one | ESI | 350.1135 [M+H]⁺ | 350.1138 [M+H]⁺ | C₁₉H₁₅N₃O₄ | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound derivatives promotes electrons from the ground state to higher energy excited states. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's chromophoric system. For related imidazo[5,1-a]isoquinolines, a hypsochromic (blue) shift in the absorption and emission spectra has been observed compared to their imidazo[1,5-a]quinoline (B8571028) isomers. uni-giessen.de This suggests that the specific arrangement of the fused heterocyclic rings in the this compound core significantly influences its electronic properties.
Fluorescence Spectroscopy and Lifetime Measurements
Fluorescence spectroscopy is used to study the emission of light from a molecule after it has absorbed light. Many heterocyclic compounds, including those with structures related to this compound, exhibit fluorescence. The fluorescence spectrum, which is a plot of emission intensity versus wavelength, and the fluorescence quantum yield (the ratio of photons emitted to photons absorbed) are important photophysical parameters. For instance, imidazo[1,5-a]quinolines are known to emit intense blue luminescence. uni-giessen.de The introduction of different substituents can significantly alter the fluorescence properties. For example, in a series of imidazo[5,1-a]isoquinolines, a maximum fluorescence quantum yield of 48% at 446 nm was achieved for a derivative with a cyanophenyl and a pyridyl substituent. uni-giessen.de Fluorescence lifetime measurements provide additional information about the excited state of the molecule.
Chromatographic Purity and Separation Methods
The assessment of purity and the separation of the target compound from reaction mixtures are critical steps in the research and development of this compound. Chromatographic techniques are central to achieving high purity and for the analytical characterization of the compound and its analogs. While specific published data for this compound is limited, the methodologies employed for structurally similar imidazo[2,1-a]isoindolone derivatives provide a clear and established framework for its purification and analysis. These methods include Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Thin-Layer Chromatography (TLC), and Column Chromatography. nih.govacs.orgresearchgate.net
UPLC-MS
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a powerful analytical technique for assessing the purity of this compound and related compounds. It offers high resolution, sensitivity, and the ability to confirm the molecular weight of the analyte. In the synthesis of related imidazo[2,1-a]isoindolones, UPLC-MS is routinely used to monitor reaction progress and to determine the purity of the final products. nih.govacs.org
Research on analogous compounds has utilized UPLC-MS systems to great effect. For instance, in the synthesis of certain imidazo[2,1-a]isoindolones, analyses were performed using a C18 reversed-phase column with a gradient elution. nih.govacs.org The mobile phase typically consists of an aqueous component, such as ammonium (B1175870) acetate (B1210297) solution, and an organic modifier like acetonitrile (B52724). nih.govacs.org This setup allows for the efficient separation of the desired product from starting materials and byproducts. The mass spectrometer, often a single quadrupole, provides confirmation of the product's identity by detecting its mass-to-charge ratio (m/z). nih.gov
Table 1: Representative UPLC-MS Parameters for Analysis of Imidazo[2,1-a]isoindolone Analogs nih.gov
| Parameter | Condition |
| System | UPLC-MS (e.g., Acquity with a single quadrupole MS) |
| Column | C18 X-Select HSS T3 (2.5 μm, 3.0 × 50 mm) |
| Mobile Phase A | 0.01 M Ammonium Acetate (AmAc) in H₂O |
| Mobile Phase B | Acetonitrile (CH₃CN) |
| Gradient | Linear gradient of Mobile Phase B in A |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 30 °C |
| Detection | Photodiode Array (PDA) and Electrospray Ionization (ESI) MS |
| ESI Capillary Voltage | 3 kV |
| Desolvation Temp. | 350 °C |
| Source Temp. | 120 °C |
This interactive table summarizes typical UPLC-MS conditions used in the analysis of compounds structurally related to this compound.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method for monitoring the progress of reactions that synthesize this compound. youtube.comyoutube.com It is also used to identify suitable solvent systems for larger-scale purification by column chromatography. youtube.com TLC operates on the principle of separating compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (the eluent). youtube.comcolumbia.edu
For compounds within the imidazo[2,1-a]isoindole family, the stationary phase is commonly silica gel 60 F254 plates. researchgate.netclockss.org The choice of eluent is crucial and depends on the polarity of the specific compound. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (such as ethyl acetate or dichloromethane) is often employed. researchgate.netclockss.org The separated spots on the TLC plate are visualized under UV light (at 254 nm) or by using staining agents. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, helps in identifying the compound and assessing its purity relative to other components in the mixture.
Table 2: Typical TLC Conditions for Separation of Imidazo[2,1-a]isoindole Analogs researchgate.net
| Parameter | Description |
| Stationary Phase | Silica gel 60F₂₅₄ plate (0.25mm) |
| Mobile Phase (Eluent) | Mixtures of Ethyl Acetate (AcOEt) and Toluene |
| Ratio Example | Toluene:AcOEt (8:2) |
| Visualization | UV light (254 nm) |
This interactive table outlines common TLC parameters for the analysis of related imidazo[2,1-a]isoindole structures.
Column Chromatography
When preparative-scale purification of this compound is required, column chromatography is the method of choice. columbia.eduyoutube.com This technique allows for the separation of gram-scale quantities of material, yielding a product with high purity. acs.org The fundamental principles are the same as for TLC, with the stationary phase packed into a glass column. youtube.comcolumbia.edu
In the purification of imidazo[2,1-a]isoindole derivatives, normal-phase column chromatography using silica gel is frequently reported. acs.orgresearchgate.netclockss.org The crude product is loaded onto the top of the silica gel column, and a solvent system, often predetermined by TLC analysis, is passed through the column. youtube.comyoutube.com Less polar compounds travel through the column more quickly, while more polar compounds are retained longer by the polar silica gel stationary phase. columbia.edu Fractions are collected sequentially and analyzed (e.g., by TLC or UPLC-MS) to identify those containing the pure desired product. In some instances, for challenging separations or to obtain very high purity, semi-preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase C18 column is employed. acs.orgacs.org
Table 3: General Column Chromatography Parameters for Purifying Imidazo[2,1-a]isoindole Derivatives acs.orgresearchgate.net
| Parameter | Description |
| Technique | Flash Chromatography or Semi-preparative RP-HPLC |
| Stationary Phase | Silica gel (for normal phase) or C18 silica (for reversed-phase) |
| Mobile Phase | Gradient or isocratic elution with solvent mixtures (e.g., Ethyl Acetate/Toluene for normal phase; Acetonitrile/Aqueous Ammonium Acetate for reversed-phase) |
| Fraction Collection | Based on elution time or volume |
| Purity Check | TLC, UPLC-MS |
This interactive table details common column chromatography conditions used for the purification of analogous compounds.
Future Research Directions and Potential Applications
Exploration of Novel Synthetic Pathways
The synthesis of the imidazo[2,1-a]isoindolone core is an active area of research, with methodologies evolving to enhance efficiency and yield. Key strategies involve the intramolecular C-arylation followed by spontaneous cycloaddition and cyclocondensation. nih.gov One prominent method begins with the reaction of amino acid esters with reagents like 2-cyano-4-nitrobenzenesulfonyl chloride, followed by alkylation with α-haloketones. nih.gov The resulting sulfonamides, when heated with ammonium (B1175870) acetate (B1210297), undergo a tandem reaction sequence to furnish the desired imidazo[2,1-a]isoindolone scaffold. nih.gov
Two distinct approaches have been developed: a traditional solution-phase synthesis using amino acid methyl esters and a solid-phase synthesis (SPS) employing amino acids immobilized on Wang resin. nih.gov The SPS method is particularly advantageous for the rapid generation of compound libraries, as it utilizes a cyclative cleavage strategy that releases the final product from the resin without requiring an external cleaving agent. nih.gov Another established pathway involves the condensation of an o-benzoylbenzoic acid with a diamine such as ethylenediamine (B42938) in an inert solvent under reflux conditions.
Future explorations are likely to focus on expanding the substrate scope and developing more environmentally benign, metal-free catalytic systems. The Smiles-type rearrangement, a key step in some of these syntheses, offers a powerful way to form C(sp3)–C(sp2) bonds without metal catalysis, an area ripe for further investigation. nih.gov
Further Biological Profiling and In Vivo Efficacy Studies
Derivatives of the 2H-Imidazo[2,1-a]isoindol-5(3H)-one framework have demonstrated a remarkable breadth of biological activities, prompting further investigation into their therapeutic potential.
Antiviral Activity: A notable discovery is the identification of 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones as a new class of fusion inhibitors for the Respiratory Syncytial Virus (RSV). nih.gov The lead compound, 9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one, was found to inhibit both A and B strains of RSV by targeting the fusion glycoprotein (B1211001). nih.gov Subsequent derivatives have shown improved pharmacokinetic properties, with one analogue achieving an impressive oral bioavailability of 89% in rats, underscoring the scaffold's promise for developing orally administered antiviral drugs. nih.gov
Anticancer Activity: In oncology, specific derivatives have shown potent activity against acute myeloid leukemia (AML). ontosight.ai A novel tetracyclic compound based on this scaffold demonstrated high activity in cell lines expressing the FLT3/ITD mutant kinase, a key driver in some forms of AML. ontosight.ai In an MV4-11 xenograft mouse model, this compound significantly reduced tumor growth at doses as low as 1-3 mg/kg without causing apparent toxicity, highlighting its potential as a targeted cancer therapeutic. ontosight.ai
Antiparasitic Activity: The imidazo[2,1-a]isoindole skeleton is a promising foundation for antiplasmodial compounds. epa.gov Derivatives have shown significant in vitro antimalarial activity against Plasmodium falciparum, with some compounds exhibiting potency comparable to chloroquine. epa.govontosight.ai These compounds appear to act via a mechanism distinct from the inhibition of heme biomineralization. epa.gov Furthermore, in vivo studies in Plasmodium berghei-infected mouse models have shown that these derivatives can effectively reduce parasitemia. ontosight.ai The scaffold is also active against Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.gov Certain imidazo[2,1-a]isoindol-5-ol derivatives have shown potent activity against intracellular amastigotes, with favorable selectivity indexes in cellular models. nih.gov
Other Therapeutic Areas: The versatility of this chemical family extends to anorectic agents. The derivative 5-p-chlorophenyl-2,3-dihydro-5H-imidazo[2,1-a]isoindol-5-ol, also known as mazindol, was found to suppress food consumption in rats and demonstrated anorexic activity comparable to d-amphetamine in monkeys.
Future work will necessitate comprehensive biological profiling to uncover new therapeutic applications and detailed in vivo studies to confirm the efficacy and pharmacokinetic profiles of lead compounds.
Development of Novel Derivatives for Specific Biological Targets
The development of new derivatives from the this compound core is a key strategy for optimizing activity against specific biological targets. Structure-activity relationship (SAR) studies are crucial in guiding these modifications.
For instance, in the pursuit of AML therapeutics, a new tetracyclic ring system was developed based on the imidazoisoindole structure to specifically target the FMS-like tyrosine kinase 3 (FLT3). ontosight.ai SAR studies revealed that the presence of a ureido moiety was critical for driving the antiproliferative activity against cell lines with the FLT3/ITD mutation. ontosight.ai
In the context of RSV inhibitors, systematic exploration of the phenyl and benzoyl groups attached to the core structure led to the development of SAR. nih.gov A significant breakthrough was the introduction of a nitrogen atom into the tricyclic core, which resulted in analogues with improved aqueous solubility, protein binding, and logD, all while maintaining excellent pharmacokinetic profiles. nih.gov
The imidazo[2,1-a]isoindole scaffold has also been explored for developing antibacterial agents and antiplasmodial compounds related to the natural dihydrostilbenoid isonotholaenic acid. epa.govresearchgate.net These efforts demonstrate that targeted chemical modifications can fine-tune the biological activity of the parent compound for a desired therapeutic outcome.
Applications in Chemical Sensing (e.g., solvent detection)
While the primary focus of research on this compound has been its biological activity, its structural features suggest potential applications in materials science, particularly in chemical sensing. The parent isoindole ring system is known for its beneficial spectral properties. nih.gov This has led to the use of isoindoles as foundational building blocks in the construction of advanced fluorescent dyes, such as BODIPY fluorophores and other pigments. nih.gov
Although direct applications of this compound derivatives as chemical sensors have not yet been extensively reported, their inherent spectral characteristics present a compelling avenue for future research. The development of derivatives with tailored fluorescent or colorimetric responses to specific analytes, such as solvents, ions, or biomolecules, is a plausible and exciting future direction. This could lead to novel chemosensors for environmental monitoring, industrial process control, or diagnostic applications.
Advancements in Computational Chemistry for Rational Design
Computational chemistry has become an indispensable tool for accelerating the drug discovery process, and the development of this compound derivatives is no exception. Molecular modeling and simulation studies have provided profound insights into the mechanism of action of these compounds at an atomic level.
In the development of FLT3 inhibitors for AML, molecular docking and molecular dynamics (MD) simulations were employed to elucidate how these novel compounds bind to the target kinase. ontosight.ai These studies supported a recognition mechanism within the same pocket where the known inhibitor quizartinib (B1680412) binds. ontosight.ai MD simulations further revealed the formation of a recurring hydrogen bond with the amino acid residue Asp829, which helps to stabilize the complex between the inhibitor and the inactive state of the FLT3 kinase. ontosight.ai This detailed molecular understanding is crucial for the rational design of next-generation inhibitors with enhanced potency and selectivity.
Target Identification and Validation for Emerging Applications
A critical aspect of developing new therapeutics is the identification and validation of their molecular targets. For the this compound family, several key targets have been successfully identified.
For the treatment of AML, FLT3 kinase was identified as the primary target. ontosight.airesearchgate.net This was validated by demonstrating that the most active compound not only inhibited the kinase but also reduced the phosphorylation of its downstream signaling partners, leading to cell cycle arrest and apoptosis in cancer cells. ontosight.ai
In the context of antiviral research, the fusion glycoprotein of RSV was unequivocally identified as the target for a series of 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one inhibitors. nih.gov
For the leishmanicidal activity of imidazo[2,1-a]isoindol-5-ol derivatives, investigations into the mechanism suggest an inhibition of the parasite's energy metabolism. nih.gov The most active compound was shown to induce a rapid decrease in intracellular ATP levels and cause mitochondrial depolarization in L. donovani. nih.gov While this points to a primary mechanism, researchers note that additional targets cannot be ruled out, warranting further investigation. nih.gov
Future research will continue to focus on deconvoluting the mechanisms of action for these compounds in various diseases, which will be essential for their clinical development and the discovery of new applications.
Q & A
What are the optimal synthetic routes for 2H-imidazo[2,1-a]isoindol-5(3H)-one, and how can purity be validated?
Level: Basic
Methodological Answer:
The synthesis of this compound derivatives typically involves cyclization reactions of indole precursors. For example, one-pot, two-step syntheses using palladium-catalyzed cross-coupling or acid-mediated annulation have been reported for analogous imidazo-isoindole systems . Post-synthesis, purity validation should include:
- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to confirm structural integrity and absence of unreacted intermediates.
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks with <2 ppm error .
- Melting Point Analysis: Sharp melting ranges (e.g., 303–320°C for related compounds) indicate high crystallinity and purity .
How can computational methods (e.g., DFT) predict the electronic properties of this compound derivatives?
Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations, using functionals like B3LYP and basis sets such as 6-31G*, are effective for modeling frontier molecular orbitals (HOMO/LUMO) and charge distribution. For example:
- Optimized Geometries: Confirm stable conformers via frequency calculations to ensure no imaginary vibrational modes .
- Electron Density Maps: Identify reactive sites for electrophilic substitution, critical for designing derivatives with tailored photophysical properties .
- Solvent Effects: Incorporate Polarizable Continuum Models (PCM) to simulate solvent interactions, which are crucial for applications in optoelectronic materials .
How should researchers resolve contradictions in spectroscopic data for imidazo-isoindole derivatives?
Level: Advanced
Methodological Answer:
Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. To address this:
- Variable-Temperature NMR: Detect dynamic processes (e.g., keto-enol tautomerism) by observing signal coalescence at elevated temperatures.
- Deuterated Solvent Trials: Compare spectra in DMSO-d6 vs. CDCl3 to rule out solvent-induced shifts .
- X-ray Crystallography: Resolve ambiguities by determining solid-state structures, which provide unambiguous bond-length and angle data .
What experimental design frameworks are suitable for studying structure-activity relationships (SAR) in this compound class?
Level: Advanced
Methodological Answer:
A factorial design (e.g., 2 factorial) is ideal for SAR studies. For example:
- Variables: Vary substituents (e.g., electron-withdrawing groups at C3, alkyl chains at N1) systematically.
- Response Metrics: Measure photoluminescence quantum yield (PLQY) or redox potentials.
- Statistical Analysis: Use ANOVA to identify significant interactions between structural modifications and functional properties .
This approach minimizes experimental runs while maximizing data interpretability .
How can AI enhance the discovery of novel this compound analogs?
Level: Advanced
Methodological Answer:
AI-driven platforms like COMSOL Multiphysics integrate quantum mechanical data with machine learning (ML) to:
- Predict Synthetic Feasibility: Train models on reaction databases (e.g., Reaxys) to prioritize high-yield routes.
- Optimize Properties: Use generative adversarial networks (GANs) to design analogs with target bandgap energies or solubility profiles .
- Automate High-Throughput Screening: AI-controlled robotics can test 10–10 compounds/day, accelerating SAR exploration .
What are the best practices for integrating theoretical frameworks into mechanistic studies of this compound?
Level: Advanced
Methodological Answer:
Link experiments to theoretical models such as:
- Frontier Molecular Orbital (FMO) Theory: Correlate HOMO-LUMO gaps with experimental redox potentials.
- Marcus Theory: Model electron-transfer kinetics in photochemical applications .
- DFT-MD Simulations: Study solvent reorganization effects during excited-state relaxation .
This dual approach ensures mechanistic hypotheses are grounded in both empirical and computational data .
How can researchers address reproducibility challenges in synthesizing this compound?
Level: Basic
Methodological Answer:
Standardize protocols by:
- Detailed Reaction Logs: Record exact stoichiometry, catalyst loading (e.g., 5 mol% Pd(PPh3)4), and inert atmosphere conditions.
- Purification Consistency: Use column chromatography with fixed solvent ratios (e.g., hexane:EtOAc 3:1) .
- Batch-to-Batch Analysis: Compare NMR and HRMS data across multiple syntheses to identify outlier batches .
What advanced characterization techniques are critical for studying this compound’s solid-state behavior?
Level: Advanced
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Resolve π-π stacking interactions and hydrogen-bonding networks influencing crystallinity .
- Differential Scanning Calorimetry (DSC): Detect polymorphic transitions or glass-forming tendencies.
- Solid-State NMR: Probe molecular dynamics and phase purity with CPMAS experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
